1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine
Overview
Description
1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine is a useful research compound. Its molecular formula is C12H21N3O and its molecular weight is 223.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Applications in Drug Discovery
1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine and related azetidine derivatives have applications primarily in the synthesis of various compounds and drug discovery. Azetidines, including azetidin-2-ones, are known for their thermal stability and utility in synthesizing amides, alkenes, and amines. These derivatives can be synthesized from various precursors and are used in creating cyclic products like piperidines, pyrrolidines, and pyrroles. Additionally, they have shown potential in applications such as enzyme inhibitors and anticancer agents (Singh, D’hooghe, & Kimpe, 2008).
Another study focused on 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine. These were designed and synthesized to demonstrate increased size and conformational flexibility compared to parent heterocycles, indicating their usefulness as building blocks in lead optimization programs for drug development (Feskov et al., 2019).
Use in Antibacterial Agents
Azetidine derivatives, including this compound, have shown significant potential as antibacterial agents. A study reported the synthesis of some azetidin-2-one derivatives, demonstrating notable activity against various bacteria and fungi, highlighting their importance in developing new antibacterial compounds (Mohite & Bhaskar, 2011).
Advanced Synthesis Techniques
Advanced synthesis techniques involving azetidines have been explored, such as gold-catalyzed intermolecular oxidation of alkynes. This approach facilitates the creation of azetidin-3-ones, offering a path to synthesize functionalized azetidines, which are essential in various biological applications (Ye, He, & Zhang, 2011).
Structural Analysis and Transformation Studies
Structural analysis of azetidine derivatives, including 1-(diphenylmethyl)azetidin-3-ol, has contributed to understanding their molecular geometry, essential for their application in synthesis and drug design. Such studies help in stabilizing molecular structures through intermolecular hydrogen bonds (Ramakumar, Venkatesan, & Rao, 1977).
Moreover, the transformation of certain azetidine derivatives into other useful compounds, such as 3-aryl-2-(ethylamino)propan-1-ols, has been investigated. This process involves a sequence of reactions, demonstrating the versatility of azetidine compounds in chemical synthesis (Mollet, D’hooghe, & de Kimpe, 2011).
Properties
IUPAC Name |
azetidin-3-yl-(4-cyclobutylpiperazin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c16-12(10-8-13-9-10)15-6-4-14(5-7-15)11-2-1-3-11/h10-11,13H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVCHLXGFGAZHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3CNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.